tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate
Description
The compound tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a stereochemically defined (3R,4R) configuration. Its structure includes:
- A tert-butyl carbamate group at the 1-position, providing steric protection and stability.
- A sulfanyl group at the 4-position linked to an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent, which introduces chirality and modulates electronic properties.
The oxolane (tetrahydrofuran) moiety may improve solubility or mimic natural substrates in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(oxolan-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4S/c1-14(2,3)19-13(17)15-7-11(16)12(8-15)20-9-10-5-4-6-18-10/h10-12,16H,4-9H2,1-3H3/t10?,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZHZSRRRMZIK-PQDIPPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring, a hydroxyl group, and a sulfanyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Molecular Structure
The molecular formula of this compound is C12H21NO4S, with a molar mass of approximately 273.37 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, although comprehensive data is still limited. The following sections summarize findings related to its potential pharmacological effects.
1. Antioxidant Properties
Research has indicated that compounds with similar structural motifs often possess antioxidant properties. While specific studies on this compound are scarce, related pyrrolidine derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
2. Neuroprotective Effects
Given the structural similarity to other neuroprotective agents, this compound may influence neurodegenerative pathways. For instance, compounds with similar structures have been reported to inhibit amyloid-beta aggregation and protect neuronal cells from apoptosis induced by oxidative stress . Further research is needed to explore these effects specifically for this compound.
3. Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. Similar compounds have been identified as inhibitors of acetylcholinesterase and β-secretase, which are crucial targets in Alzheimer's disease treatment . The unique functional groups in this compound could confer similar inhibitory properties.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is provided below:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | C10H18FNO3 | Fluorine substitution | Enhanced bioactivity due to fluorine presence |
| Tert-butyl (2S,4R)-4-hydroxy-2-(phenyl)carbamoyl-pyrrolidine-1-carboxylate | C21H27N3O4S | Carbamoyl group | Broader spectrum of biological activity due to phenolic structure |
| Tert-butyl (3R,4R)-3-hydroxy-pyrrolidine derivatives | C10H19NO4 | Hydroxypyrrolidine structure | Commonly used in amino acid synthesis and drug development |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities:
- Antimicrobial properties : Compounds containing sulfanyl groups often demonstrate antimicrobial effects, making this compound a candidate for further studies in infectious disease treatment.
- Anticancer potential : Pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective effects : Some studies suggest that similar compounds can provide neuroprotection against oxidative stress, which may be relevant for treating neurodegenerative diseases.
Further studies are necessary to elucidate the specific biological effects of this compound .
Therapeutic Applications
The unique properties of tert-butyl (3R,4R)-3-hydroxy-4-{[(oxolan-2-yl)methyl]sulfanyl}pyrrolidine-1-carboxylate position it as a promising candidate in drug development:
Antimicrobial Agents
Given its potential antimicrobial properties, this compound could be explored as a lead structure for developing new antibiotics or antifungal agents.
Anticancer Drugs
The anticancer potential of similar pyrrolidine derivatives suggests that this compound may be developed into novel anticancer therapies targeting specific cancer types.
Neuroprotective Agents
Research into neuroprotective agents is critical for addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to mitigate oxidative stress could be beneficial in this context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The compound’s structural analogues differ primarily in the substituent at the pyrrolidine 4-position. Key examples include:
Functional Group Analysis
- Hydroxymethyl () : Increases hydrophilicity and serves as a precursor for further oxidation or esterification.
- Bromomethyl () : Acts as a leaving group for nucleophilic substitution reactions (e.g., in alkylation or cross-coupling).
- Fluorinated () : Enhances metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity.
- Sulfanyl with heteroaryl/aryl groups () : Participates in redox reactions or mimics transition states in enzyme inhibition.
Preparation Methods
Reduction of Azido Precursors to Amines
- Catalytic Hydrogenation : The conversion of azido-substituted intermediates to the corresponding amines is commonly achieved by catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)2/C) or platinum(IV) oxide catalysts under hydrogen atmosphere in ethanol solvent.
Coupling and Functional Group Transformations
Nucleophilic Substitution and Coupling : The introduction of the sulfanyl-oxolane moiety involves nucleophilic substitution reactions where the sulfur atom acts as a nucleophile attaching the oxolane ring to the pyrrolidine scaffold.
Use of Base and Mixed Solvent Systems : Reactions are performed in mixed solvents like ethanol and water with sodium bicarbonate as a base to facilitate coupling.
Deprotection and Purification
Acidic Deprotection : The Boc protecting group is removed by treatment with 4N HCl in dioxane at room temperature for several hours.
Purification : The crude product is purified by column chromatography to obtain the target compound in high purity.
Analytical and Physicochemical Data Supporting Preparation
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| Solubility | Very soluble in ethanol and water (13.6–22.7 mg/ml) |
| Log P (Consensus) | 0.58 (moderately hydrophilic) |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| TPSA (Topological Polar Surface Area) | 73.58 Ų |
| Synthetic Accessibility Score | 3.4 (moderate difficulty) |
These data indicate the compound is amenable to synthesis under mild conditions and is highly soluble, facilitating purification and handling.
Summary of Preparation Methodology
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Azide to amine reduction | Pd(OH)2/C or PtO2, H2, ethanol, room temp or 10–35 °C | High yield (610 mg to 105 g scale) |
| 2 | Coupling with oxolane moiety | NaHCO3, ethanol/water, room temp, overnight | Efficient coupling reaction |
| 3 | Boc deprotection | 4N HCl/dioxane, room temp, 3 h | Clean removal of protecting group |
| 4 | Purification | Column chromatography | High purity product |
Research Findings and Considerations
The use of catalytic hydrogenation for azide reduction is preferred due to mild conditions and high selectivity, preserving stereochemistry.
The coupling step benefits from mild basic conditions and mixed solvents to maintain solubility and reactivity.
Protection/deprotection strategies are crucial for maintaining functional group integrity and stereochemical control.
The synthetic accessibility score suggests the compound is moderately challenging but feasible with standard organic synthesis techniques.
No significant inhibitory effects on cytochrome P450 enzymes were reported, indicating potential for pharmaceutical applications without major metabolic liabilities.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : To study the energy barriers of thioether bond rotation and predict dominant conformers in solution.
- Density Functional Theory (DFT) : For optimizing ground-state geometries and calculating NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) .
- X-ray Crystallography : Experimental data from SHELX-refined structures can validate computational models.
Note : Discrepancies between computed and observed data (e.g., dihedral angles) may indicate solvent effects or crystal-packing forces.
How can researchers resolve contradictions between crystallographic data and spectroscopic results?
Advanced Research Question
- Multi-technique validation : For example, if X-ray data (ORTEP-3 ) suggests a planar thioether linkage, but NMR indicates restricted rotation, consider:
- Dynamic NMR vs. static crystallography : Crystallography captures a single conformer, while NMR reflects time-averaged states.
What are the best practices for optimizing the yield of the thioether coupling step in synthesis?
Basic Question
- Reagent selection : Use (oxolan-2-yl)methyl thiols with activated leaving groups (e.g., mesylates or bromides) for efficient nucleophilic substitution.
- Base optimization : Triethylamine or DMAP in dichloromethane at 0–20°C minimizes side reactions (e.g., oxidation to sulfoxides) .
- Monitoring by TLC/LC-MS : To detect intermediates and terminate reactions before byproduct formation.
How does the tert-butyl group influence the compound’s reactivity and stability?
Basic Question
- Steric protection : The bulky tert-butyl group shields the pyrrolidine nitrogen from electrophilic attack or oxidation.
- Acid-labile cleavage : Boc deprotection under mild acidic conditions (e.g., HCl/dioxane) preserves sensitive functionalities like the thioether bond .
- Thermal stability : The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions (e.g., Mitsunobu conditions for hydroxyl inversion).
What advanced techniques are used to analyze sulfur oxidation states in this compound?
Advanced Research Question
- X-ray Photoelectron Spectroscopy (XPS) : To confirm the thioether (-S-) oxidation state and detect trace sulfoxide (-SO-) impurities.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification, distinguishing between S (32.065 Da) and SO (48.064 Da) adducts .
- Raman Spectroscopy : To identify S–C vibrational modes (~600–700 cm⁻¹) and monitor oxidative degradation.
How can researchers mitigate epimerization during Boc deprotection?
Advanced Research Question
- Low-temperature acidic conditions : Use TFA in dichloromethane at 0°C to minimize protonation of stereogenic centers.
- In situ trapping : Add scavengers like triethylsilane to quench carbocation intermediates that may induce racemization .
- Chiral HPLC analysis : Post-deprotection, confirm enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives).
What are the safety considerations for handling this compound in laboratory settings?
Basic Question
- Toxicity screening : While specific data are limited, structurally related pyrrolidine derivatives may exhibit moderate toxicity. Follow general precautions (P201, P202, P210 per GHS guidelines ).
- Ventilation and PPE : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane ).
- Waste disposal : Neutralize acidic reaction mixtures before disposal to avoid releasing reactive thiols.
How does this compound compare to analogs with alternative sulfur-containing substituents (e.g., sulfonyl or sulfonamide groups)?
Advanced Research Question
- Electronic effects : Thioethers are less electron-withdrawing than sulfonamides, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings.
- Conformational rigidity : Sulfonyl groups restrict rotation more than thioethers, potentially altering biological activity or crystallization behavior.
- Synthetic accessibility : Thioethers are easier to install via SN2 reactions compared to sulfonamides, which require sulfonyl chlorides and amines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
